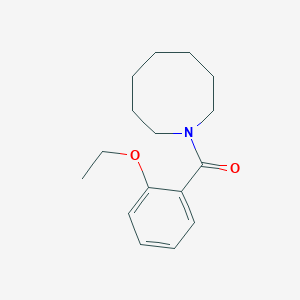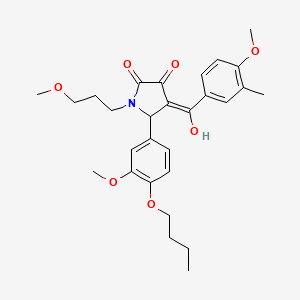![molecular formula C23H18BrClN2O2 B5492992 N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide](/img/structure/B5492992.png)
N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide, also known as BZVB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BZVB is a small molecule that belongs to the family of benzamides and has been shown to exhibit promising activity against various diseases, including cancer.
Mécanisme D'action
The mechanism of action of N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide is not fully understood, but it is believed to involve the inhibition of the proteasome pathway. The proteasome is a cellular complex that plays a crucial role in the degradation of proteins, including those involved in cell cycle regulation and apoptosis. By inhibiting the proteasome, N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activities, N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide has been shown to exhibit antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease. N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide has also been shown to exhibit neuroprotective activity, making it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide is its potent activity against cancer cells, making it a promising candidate for the development of anticancer drugs. N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide also exhibits a range of other activities, including anti-inflammatory, antioxidant, and neuroprotective activities, making it a potentially versatile therapeutic agent. However, one of the limitations of N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide is its relatively low solubility, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research and development of N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide. Another potential direction is the development of novel drug delivery systems to improve the solubility and bioavailability of N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide and to identify potential drug targets for its therapeutic applications. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide in humans.
Méthodes De Synthèse
The synthesis of N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide involves the reaction of 4-bromobenzoyl chloride with N-benzylglycine in the presence of triethylamine. The resulting product is then subjected to a Knoevenagel condensation reaction with 4-chlorobenzaldehyde to yield N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide. The synthesis of N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide is a multi-step process that requires careful optimization of reaction conditions to achieve high yields and purity.
Applications De Recherche Scientifique
N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide exhibits potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer. N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[(E)-3-(benzylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrClN2O2/c24-19-10-8-18(9-11-19)22(28)27-21(14-16-6-12-20(25)13-7-16)23(29)26-15-17-4-2-1-3-5-17/h1-14H,15H2,(H,26,29)(H,27,28)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQMPVHVVGXJHF-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-(benzylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-isopropyl-2-methyl-4-({[(4-methylphenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B5492916.png)
![N-(2-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5492924.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[3-(3-pyridinyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5492931.png)
![2-(1-pyrrolidinyl)-4-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5492940.png)
![1-methyl-1'-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5492946.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5492951.png)
![3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one](/img/structure/B5492960.png)
![2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine](/img/structure/B5492968.png)
![{1,1-dimethyl-2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}amine dihydrochloride](/img/structure/B5492974.png)
![1-acetyl-N-[2-(3-chlorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5492978.png)
![4-{[(2,4-dimethylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5492988.png)
![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5493003.png)